Chirality: One Asymmetric Center Enables Enantioselective Cross-Coupling Not Accessible with Achiral Benzylic Bromides
1-(1-Bromobutan-2-yl)-4-methylbenzene possesses exactly one asymmetric carbon atom (the carbon bearing the CH₂Br group, the ethyl group, and the p-tolyl ring) , making it a racemic secondary benzylic bromide. In contrast, 4-tert-butylbenzyl bromide (CAS 18880-00-7), 4-methylbenzyl bromide (CAS 104-81-4), and 4-sec-butylbenzyl bromide (CAS 91345-53-8) all have zero asymmetric centers and are therefore achiral [1][2]. Enantioselective Negishi cross-coupling of racemic secondary benzylic bromides with arylzinc reagents has been demonstrated using NiCl₂·glyme / (R)-iPr-Pybox catalysis, delivering enantioenriched 1,1-diarylalkanes in up to 94% ee [3]. This stereoconvergent transformation is mechanistically impossible with primary benzylic bromides because the prochiral sp³ center required for enantiodiscrimination is absent.
| Evidence Dimension | Number of asymmetric carbon atoms (chirality) |
|---|---|
| Target Compound Data | 1 asymmetric atom (racemic mixture) |
| Comparator Or Baseline | 4-tert-Butylbenzyl bromide (CAS 18880-00-7): 0 asymmetric atoms; 4-Methylbenzyl bromide (CAS 104-81-4): 0 asymmetric atoms; 4-sec-Butylbenzyl bromide (CAS 91345-53-8): 0 asymmetric atoms |
| Quantified Difference | 1 vs. 0 — qualitative binary difference enabling stereoconvergent catalysis |
| Conditions | Structural analysis from InChI and SMILES; enantioselective catalytic application from Ni-catalyzed Negishi cross-coupling (Org. Lett. 2016) |
Why This Matters
Procurement of an achiral primary benzylic bromide precludes any enantioselective synthetic route that depends on a racemic secondary benzylic electrophile, making 1-(1-bromobutan-2-yl)-4-methylbenzene irreplaceable for stereoconvergent C–C bond formation.
- [1] NIST Chemistry WebBook. p-tert-Butylbenzyl bromide (CAS 18880-00-7). Formula C11H15Br, MW 227.141. No asymmetric centers. https://webbook.nist.gov/cgi/inchi?ID=C18880007 (accessed 2026-04-24). View Source
- [2] CAS Common Chemistry. 4-Methylbenzyl bromide (CAS 104-81-4). Formula C8H9Br, MW 185.07. No asymmetric centers. https://commonchemistry.cas.org/detail?cas_rn=104-81-4 (accessed 2026-04-24). View Source
- [3] Binder, J. T.; Cordier, C. J.; Fu, G. C. Catalytic Enantioselective Negishi Reactions of Racemic Secondary Benzylic Halides. J. Am. Chem. Soc. 2005, 127 (42), 14608–14609 (first report); and J. Am. Chem. Soc. 2012, 134 (41), 17003–17006 (secondary benzylic bromides with achiral alkylzinc reagents, up to 94% ee). DOI: 10.1021/ja053751f; 10.1021/ja308460z. View Source
